(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is a chemical compound belonging to the indole family, characterized by its unique indole ring system. This compound exhibits significant biological activities and is utilized in various applications within medicinal chemistry. The presence of an ethyl group at the 7th position and a methanol group at the 3rd position, forming a hydrochloride salt, enhances its properties and potential uses in scientific research.
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is classified as an indole derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities. Indoles are often found in numerous natural products and pharmaceuticals, making them essential in drug discovery and development .
The synthesis of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular formula for (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is C11H16ClNO. Its molecular weight is approximately 213.70 g/mol. The structure features an indole core with specific substituents at designated positions:
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol;hydrochloride |
| InChI | InChI=1S/C11H15NO.ClH/c1-2... |
| InChI Key | KUGGJDJBCUOZEM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=CC=C1)C(CN2)CO.Cl |
The compound's structure indicates potential interactions with biological targets due to its functional groups .
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride can participate in various chemical reactions typical for indole derivatives:
These reactions require specific conditions such as temperature control, solvent choice, and catalysts to achieve desired outcomes efficiently. Reaction monitoring through analytical techniques ensures that products meet required specifications.
The mechanism of action for (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is closely related to its interactions with biological targets:
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride typically appears as a powder at room temperature.
Key chemical properties include:
| Property | Value |
|---|---|
| Appearance | Powder |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
These properties influence its handling and application in laboratory settings .
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride has several notable applications:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4